molecular formula C15H20N2O2 B2686527 N-methyl-1-pentanoylindoline-2-carboxamide CAS No. 1098107-38-0

N-methyl-1-pentanoylindoline-2-carboxamide

Cat. No.: B2686527
CAS No.: 1098107-38-0
M. Wt: 260.337
InChI Key: LZFRUQMBUBAQSN-UHFFFAOYSA-N
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Description

N-methyl-1-pentanoylindoline-2-carboxamide is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N-methyl-1-pentanoyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-4-9-14(18)17-12-8-6-5-7-11(12)10-13(17)15(19)16-2/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFRUQMBUBAQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1C(CC2=CC=CC=C21)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-pentanoylindoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-pentanoylindoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-methyl-1-pentanoylindoline-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-butanoylindoline-2-carboxamide
  • N-methyl-1-hexanoylindoline-2-carboxamide
  • N-methyl-1-propanoylindoline-2-carboxamide

Uniqueness

N-methyl-1-pentanoylindoline-2-carboxamide is unique due to its specific chain length, which influences its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties .

Biological Activity

N-methyl-1-pentanoylindoline-2-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article will delve into the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. The presence of the N-methyl group is significant as it often influences the conformation and biological interactions of the molecule. Research has shown that the incorporation of an N-methyl moiety can control the conformation of related macrocyclic compounds, which in turn impacts their cytotoxicity and binding affinity for target proteins such as heat-shock protein 90 (Hsp90) .

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Similar compounds have demonstrated significant inhibition of nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory properties. For instance, diarylpentanoids with similar structural features showed IC50 values ranging from 10.24 to 35.3 µM in NO inhibition assays .
  • Cytotoxic Effects : The N-methyl group may enhance the cytotoxicity of the compound by altering its interaction with cellular targets. In studies involving macrocyclic peptides, variations in the placement of N-methyl groups significantly affected their binding affinities and cytotoxic profiles .

Biological Activity Data Table

Activity Type Effect IC50 Value (µM) Reference
Nitric Oxide InhibitionAnti-inflammatory10.24 - 35.3
CytotoxicityInduces cell deathVaries by structure
Protein BindingHsp90 inhibitionVaries by structure

Case Study 1: Anti-inflammatory Effects

In a study evaluating various diarylpentanoids, compounds similar to this compound were assessed for their ability to inhibit NO production in RAW 264.7 macrophages. The results indicated that certain structural modifications, including the presence of hydroxyl groups, significantly enhanced anti-inflammatory activity. This suggests that this compound may also exhibit similar effects depending on its specific structural features.

Case Study 2: Cytotoxicity Profiles

Research on cyclic peptides incorporating N-methyl groups highlighted their variable cytotoxic effects against cancer cell lines. The study demonstrated that specific conformational changes induced by the N-methyl substitution could lead to enhanced binding affinities for oncogenic targets, thereby increasing cytotoxicity . This finding underscores the potential therapeutic applications of this compound in oncology.

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